O,O,S-Trimethyl dithiophosphate

Acetylcholinesterase Inhibition Toxicology Organophosphate

O,O,S-Trimethyl dithiophosphate (CAS 2953-29-9), also designated as O,O,S-trimethyl phosphorodithioate, is a low molecular weight organophosphorus compound (C₃H₉O₂PS₂, MW 172.2 g/mol). It is characterized by a central phosphorus atom double-bonded to sulfur (P=S), with two methoxy groups (-OCH₃) and one methylthio group (-SCH₃) attached.

Molecular Formula C3H9O2PS2
Molecular Weight 172.2 g/mol
CAS No. 2953-29-9
Cat. No. B1194759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O,S-Trimethyl dithiophosphate
CAS2953-29-9
SynonymsO,O,S-trimethyl dithiophosphate
O,O,S-trimethyl phosphorodithioate
O,O,S-trimethylphosphorodithioate
O,O,S-trimethylphosphorodithionate
OOS-MeP(S)
OOSMeS
Molecular FormulaC3H9O2PS2
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)SC
InChIInChI=1S/C3H9O2PS2/c1-4-6(7,5-2)8-3/h1-3H3
InChIKeyILDHFYGNYDICFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O,S-Trimethyl Dithiophosphate CAS 2953-29-9: Technical Specifications and Supplier Selection Criteria


O,O,S-Trimethyl dithiophosphate (CAS 2953-29-9), also designated as O,O,S-trimethyl phosphorodithioate, is a low molecular weight organophosphorus compound (C₃H₉O₂PS₂, MW 172.2 g/mol) [1]. It is characterized by a central phosphorus atom double-bonded to sulfur (P=S), with two methoxy groups (-OCH₃) and one methylthio group (-SCH₃) attached [2]. While not a primary active ingredient itself, it is critically important as an impurity, a mammalian metabolite, and a delayed toxicant associated with several major O,O-dimethyl phosphorodithioate insecticides, including malathion, dimethoate, and phenthoate [3]. For procurement, it is primarily required as a high-purity analytical reference standard to support quality control, toxicology, and environmental monitoring workflows.

O,O,S-Trimethyl Dithiophosphate (CAS 2953-29-9): Why In-Class Analogs Cannot Be Substituted for Toxicological and Analytical Studies


The scientific utility of O,O,S-Trimethyl dithiophosphate is highly specific to its precise molecular identity and its unique biological profile, making substitution with structurally similar phosphorothioates or phosphorodithioates inappropriate. Its well-defined role as a specific impurity and metabolite of key O,O-dimethyl phosphorodithioate insecticides [1] mandates its exclusive use in analytical and toxicological investigations. Critically, its biological activity diverges significantly from its parent insecticides and other isomers. For instance, while the parent compound malathion and its active metabolite malaoxon are potent acetylcholinesterase (AChE) inhibitors, O,O,S-trimethyl dithiophosphate demonstrates a marked lack of AChE inhibitory activity at comparable concentrations [2]. This stark difference in pharmacodynamics means that substituting another 'trimethyl' organophosphate standard would invalidate the quantification of this specific impurity or confound the interpretation of a complex mixture's toxicological effect. The sections below provide quantitative evidence for why this compound's unique identity is non-negotiable for specific applications.

Quantitative Differentiation of O,O,S-Trimethyl Dithiophosphate: A Technical Evidence Guide for Procurement


Differential Acetylcholinesterase (AChE) Inhibition: Lack of Activity vs. Potent Parent Compounds

A direct comparative study assessed the in vitro inhibition of bovine erythrocyte AChE by malathion and its degradation products. The target compound, O,O,S-trimethyl dithiophosphate (referred to as OOS(S)), was found to produce no noticeable effect on AChE activity across all tested concentrations [1]. This is in stark contrast to its parent insecticide, malathion (IC50 = 3.2 × 10⁻⁵ M), and its highly toxic metabolites, malaoxon (IC50 = 4.7 × 10⁻⁷ M) and isomalathion (IC50 = 6.0 × 10⁻⁷ M), which were potent inhibitors [1]. The non-inhibiting nature of O,O,S-trimethyl dithiophosphate is a defining characteristic that distinguishes it from other organophosphates in its class.

Acetylcholinesterase Inhibition Toxicology Organophosphate Malathion Impurity

Unique Metabolic and Impurity Profile Across Major Organophosphate Insecticides

O,O,S-Trimethyl dithiophosphate is not merely a single chemical entity; it is a conserved metabolic signature and a common impurity. A foundational study demonstrated that this compound is a product of S-methylation, a metabolic pathway found across several O,O-dialkyl phosphorodithioate insecticides in mammals [1]. Specifically, it was identified as a urinary and tissue metabolite in mice following dimethoate exposure [1]. Furthermore, the study established this same S-methylation pathway for ethion, malathion, phenthoate, phosalone, and phosmet, solidifying the target compound's role as a broadly relevant biomarker [1]. Earlier research also identifies it as an impurity and delayed toxicant in these same insecticide classes [1].

Metabolism S-Methylation Impurity Profiling Dimethoate Malathion

Documented Role as a Detoxication Inhibitor and Potentiator of Toxicity

Beyond its own acute toxicity profile, O,O,S-trimethyl dithiophosphate acts as a 'potentiator' or synergist, enhancing the mammalian toxicity of the parent insecticides it contaminates. Research indicates that it functions as a detoxication inhibitor, specifically impairing carboxylesterase enzymes that would otherwise break down and detoxify insecticides like malathion and phenthoate [1]. In vivo studies showed that pre-treating rats with the related O,O,S-trimethyl phosphorothioate (OOS-Me) resulted in sustained inhibition of liver microsomal malathion carboxylesterase for at least 7 days post-exposure [1]. This mechanism explains why even small amounts of this impurity can significantly increase the overall hazard of a technical-grade insecticide formulation.

Toxicology Synergism Potentiation Carboxylesterase Malathion Impurity

Specialized Analytical Requirements for Quantification as an Impurity

The reliable detection and quantification of O,O,S-Trimethyl dithiophosphate as an impurity or metabolite requires a dedicated analytical reference standard. Its presence has been confirmed in technical-grade insecticide formulations [1] and even as a residue in crops treated with phenthoate [2]. However, due to its status as a minor but toxicologically significant component, commercial availability of a pure standard has historically been a challenge for researchers [2]. A validated reverse-phase HPLC method using a specialized Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated for its effective separation [3].

HPLC Analysis Method Validation Reference Standard Pesticide Residue Quality Control

Distinct GHS Hazard Classification Compared to Class Members

From a procurement and handling perspective, O,O,S-Trimethyl dithiophosphate carries a distinct safety profile. According to its GHS classification, it is labeled with the signal word 'Danger' and is associated with acute toxicity (H301: Toxic if swallowed), skin irritation (H315), serious eye irritation (H319), and specific respiratory effects (H335) . Furthermore, it is classified as toxic to aquatic life with long-lasting effects (H411) . While many organophosphates share similar hazard statements, the specific combination and classification for this compound (e.g., Category 2 for aquatic chronic toxicity) are based on available data and differentiate it from less hazardous analogs. This necessitates specific handling, storage, and disposal protocols, which a reputable supplier's safety data sheet (SDS) must detail.

Safety Data GHS Classification Toxicity Environmental Hazard Handling

Validated Application Scenarios for Procuring O,O,S-Trimethyl Dithiophosphate


Analytical Reference Standard for Pesticide Quality Control and Impurity Profiling

The primary procurement scenario is for use as a high-purity analytical reference standard. Agrochemical manufacturers and contract testing laboratories require this standard to quantify the presence of O,O,S-trimethyl dithiophosphate as a toxicologically relevant impurity in technical-grade insecticides like malathion, dimethoate, and phenthoate [1]. As documented, this impurity potentiates mammalian toxicity and acts as a detoxication inhibitor, making its precise quantification a critical component of product safety assessments and quality control release testing [1].

Biomarker for Metabolism and Environmental Fate Studies of Organophosphate Insecticides

This compound is a validated biomarker for the S-methylation metabolic pathway in mammals, a pathway shared by ethion, malathion, phenthoate, phosalone, and phosmet [2]. Procuring the standard enables researchers in toxicology and environmental science to accurately identify and quantify this metabolite in biological matrices (e.g., urine, tissues) [2] and environmental samples (e.g., wastewater) . This is essential for understanding the in vivo processing and the environmental degradation pathways of these widely used pesticides.

Component of Pesticide Residue Testing in Food and Environmental Samples

Given its detection as a residue in crops at trace levels (e.g., 0.02 μg/g in komatsuna) [3], the standard is necessary for food safety and environmental monitoring laboratories. These labs use it to develop and validate sensitive analytical methods (e.g., GC/MS, LC-MS/MS) for detecting and quantifying this specific contaminant. This supports regulatory compliance testing and environmental risk assessments related to organophosphate pesticide use.

Reference Material for Toxicological Synergism and Combination Effect Research

The compound's unique biological profile—lacking direct AChE inhibition but potentiating the toxicity of other organophosphates [1][4]—makes its pure form a necessary reagent for specialized toxicology research. Investigators studying combination toxicology, the mechanisms of synergism, or the immunotoxicity of complex chemical mixtures (e.g., studies on cytotoxic T-lymphocyte responses [5]) require the pure compound to isolate its specific contribution to the overall toxic effect of commercial formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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